Mirabegron N-carbamoylglucuronide is a metabolite of the drug mirabegron, which is primarily used in the treatment of overactive bladder. This compound is classified as a glucuronide, a type of conjugate formed through the process of glucuronidation, where a glucuronic acid molecule is attached to a substrate—in this case, mirabegron. The significance of this metabolite lies in its role in the pharmacokinetics and metabolism of mirabegron, influencing its therapeutic effectiveness and safety profile.
Mirabegron N-carbamoylglucuronide is derived from mirabegron, which is marketed under the brand name Myrbetriq. Mirabegron itself is a β3-adrenoceptor agonist that facilitates bladder relaxation and increases bladder capacity, making it effective for managing symptoms associated with overactive bladder conditions .
The synthesis of Mirabegron N-carbamoylglucuronide involves metabolic pathways that include the enzymatic conversion of mirabegron into its glucuronide form. This process is facilitated by UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to various substrates.
Mirabegron N-carbamoylglucuronide participates in several metabolic reactions primarily related to its formation and subsequent hydrolysis:
The stability and reactivity of Mirabegron N-carbamoylglucuronide can be influenced by pH and temperature, which are critical factors in drug metabolism studies.
The mechanism by which Mirabegron N-carbamoylglucuronide exerts its effects is primarily through its role as a metabolite that modulates the pharmacokinetics of mirabegron. It does not have direct pharmacological activity but influences the bioavailability and elimination of mirabegron from the body.
Mirabegron N-carbamoylglucuronide serves primarily as a biomarker for studying the metabolism of mirabegron. Its analysis can provide insights into:
Research continues to explore how this metabolite impacts therapeutic outcomes and safety in clinical settings, particularly concerning overactive bladder treatments .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: